Semicarbazide
Overview
Description
- It is also referred to by other names, including aminomocovina , aminourea , and carbazamide .
- The IUPAC Standard InChI for hydrazinecarboxamide is: InChI=1S/CH5N3O/c2-1(5)4-3/h3H2,(H3,2,4,5).
- Its molecular weight is approximately 75.07 g/mol .
Hydrazinecarboxamide: (chemical formula: CHNO) is a white crystalline compound.
Mechanism of Action
Target of Action
Semicarbazide, also known as Hydrazinecarboxamide, primarily targets the enzyme Primary-amine oxidase . This enzyme, also known as this compound-sensitive amine oxidase (SSAO), plays a crucial role in the oxidation of primary amines into aldehydes .
Mode of Action
This compound interacts with its targets through a condensation reaction with aldehydes and ketones to produce semicarbazones . This is an example of imine formation resulting from the reaction of a primary amine with a carbonyl group .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to antagonize N-methyl-D-aspartic acid (NMDAR) and affect its signal transduction pathway, which might lead to epilepsy and senile dementia eventually .
Pharmacokinetics (ADME Properties)
It’s known that this compound can be transmitted into the human body via the food chain . More research is needed to fully understand the ADME properties of this compound.
Result of Action
This compound has been demonstrated to have accumulative and reproductive toxicity, mutagenicity and genotoxicity, endocrine disruptors, and neurotoxicity . It is known to be a carcinogenic hydrazine and classified as Group 3 by International Agency for Research on Cancer (IARC) in 1987 . It can induce diseases such as anemia, neuritis, and liver necrosis, and may cause inevitable damage to the eyes or even DNA if long term intake .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has become an important pollutant in the environment, found in sources such as the material of chemical reaction, a metabolite of nitrofurazone, food processing (production by azobisformamide and hypochlorite treatment), endogenous substances, etc . Moreover, this compound in microalgae (the main food source of filter feeding shellfish) could potentially affect its accumulation in shellfish and increase the bioaccumulation factors .
Preparation Methods
Synthetic Routes: Hydrazinecarboxamide can be synthesized through various routes, including the reaction of hydrazine with carbon dioxide.
Reaction Conditions: The reaction typically occurs under mild conditions, and the product can be isolated by crystallization.
Industrial Production: While not widely produced industrially, small-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: Hydrazinecarboxamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Semicarbazide derivatives have been investigated for their biological activities.
Medicine: Some this compound derivatives exhibit antitumor and antimicrobial properties.
Industry: Limited industrial applications, but it has potential in specialty chemicals.
Comparison with Similar Compounds
Similar Compounds: Other related compounds include acetone semicarbazone (CAS: 110-20-3) and 3-methyl-6-(1-methylethyl)-2-cyclohexen-1-ylidene hydrazinecarboxamide (CAS: 4713-41-1) .
Uniqueness: Hydrazinecarboxamide’s unique properties lie in its structure and reactivity.
Biological Activity
Semicarbazide is a chemical compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its synthesis, pharmacological properties, and implications for health and environmental safety.
This compound, chemically known as 2-semicarbazide, is a derivative of this compound hydrochloride (SEM-HCl) and has been studied for its potential therapeutic applications. It is primarily recognized for its antibacterial, antifungal, anticancer, and neurotoxic effects. The compound's ability to interact with biological systems makes it a subject of interest in medicinal chemistry and toxicology.
2. Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of hydrazine with carbamates or isocyanates. Numerous derivatives have been developed to enhance its biological activity. For instance, semicarbazone derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Common Derivatives of this compound and Their Activities
Compound Type | Biological Activity |
---|---|
Hydroxysemicarbazones | Antibacterial, Antifungal |
Thiosemicarbazones | Anticancer, Antimycobacterial |
Metal Complexes | Enhanced antibacterial and antifungal effects |
3.1 Antimicrobial Activity
This compound and its derivatives have demonstrated significant antimicrobial properties. A study highlighted that certain hydroxyl semicarbazone derivatives exhibited high bioactivity against multiple bacterial strains . The mechanism often involves interference with vital biochemical processes such as cell wall biosynthesis and nucleotide synthesis .
3.2 Toxicological Studies
Research on the chronic toxicity of this compound hydrochloride in animal models has revealed potential health risks. In a study involving Wistar rats fed varying concentrations of SEM-HCl, significant histopathological changes were observed at higher doses, including cartilage degeneration and connective tissue proliferation .
3.3 Neurotoxicity
Recent studies have indicated that this compound can induce neurotoxic effects in marine organisms. For example, exposure to this compound affected acetylcholinesterase activity and led to morphological alterations in the respiratory systems of Asterias japonicus . This suggests potential risks associated with environmental contamination.
Case Study 1: Accumulation in Marine Organisms
A study investigated the accumulation of this compound in scallops exposed to contaminated seawater. Results indicated significant bioconcentration in scallop tissues, raising concerns about food safety and potential human health risks associated with seafood consumption .
Case Study 2: Chronic Exposure Effects in Rats
In a long-term study on the effects of SEM-HCl on Wistar rats, chronic exposure resulted in body weight reduction and joint enlargement at higher concentrations . These findings underscore the need for careful assessment of this compound's safety profile in both therapeutic applications and environmental contexts.
5. Conclusion
This compound exhibits a range of biological activities that warrant further investigation, particularly concerning its therapeutic potential and environmental impact. While promising as an antimicrobial agent, the compound's toxicity profile raises important questions regarding its safety for human consumption and ecological consequences.
Properties
IUPAC Name |
aminourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3O/c2-1(5)4-3/h3H2,(H3,2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIOPKIIICUYRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
563-41-7 (mono-hydrochloride) | |
Record name | Carbamylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7043823 | |
Record name | Semicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57-56-7 | |
Record name | Semicarbazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazinecarboxamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Semicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Semicarbazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SEMICARBAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37QUC23K2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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